molecular formula C15H18ClN5O B2532276 2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one CAS No. 2097869-45-7

2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one

Cat. No.: B2532276
CAS No.: 2097869-45-7
M. Wt: 319.79
InChI Key: ZTPGVLKNLDOWEQ-UHFFFAOYSA-N
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Description

2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one is a chemical compound of significant interest in medicinal chemistry and drug discovery research, with the molecular formula C17H18ClN7O and a molecular weight of 371.82 g/mol . This complex molecule is built from two prominent heterocyclic systems: a chloropyrimidine group and a piperidine ring, linked to a methyl-dihydropyridazinone core. The 5-chloropyrimidine moiety is a privileged structure in medicinal chemistry, often employed in the design of targeted therapeutics due to its ability to engage in key hydrogen bonding interactions within enzyme active sites . Furthermore, the piperidine scaffold is a widely recognized pharmacophore present in numerous bioactive molecules . The specific research applications for this compound are derived from its structural similarity to other investigated molecules. Notably, compounds featuring a 1-(5-chloropyrimidin-2-yl)piperidine core have been identified as valuable intermediates in synthetic organic chemistry, used to create novel compounds for biological screening . Additionally, pyridazinone derivatives are a known class of heterocycles with diverse pharmacological profiles. Given this structural context, this compound serves as a versatile building block for researchers developing potential enzyme inhibitors, such as PARP inhibitors , or exploring new agents with antibacterial or antifungal activity . This product is intended for research use only by trained professionals and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN5O/c1-11-2-3-14(22)21(19-11)10-12-4-6-20(7-5-12)15-17-8-13(16)9-18-15/h2-3,8-9,12H,4-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPGVLKNLDOWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The activation of GPR119 leads to the stimulation of the adenylate cyclase enzyme, which increases the production of cyclic AMP (cAMP). The elevated levels of cAMP then activate protein kinase A (PKA), leading to the phosphorylation of various proteins. This results in the release of insulin from pancreatic β-cells and the secretion of GLP-1 from enteroendocrine cells.

Biological Activity

The compound 2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one is a heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, synthesis, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula for this compound is C15H18ClN5OC_{15}H_{18}ClN_{5}O with a molecular weight of approximately 319.79 g/mol. Its structure features a piperidine ring, a chlorinated pyrimidine moiety, and a dihydropyridazine core, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₅H₁₈ClN₅O
Molecular Weight319.79 g/mol
CAS Number2097869-45-7

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-cancer agent and its interaction with multiple biological targets.

Anti-Cancer Activity

Research indicates that compounds with similar structural features to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study on piperidine derivatives demonstrated that certain modifications led to enhanced anti-cancer properties through apoptosis induction in myeloma and leukemia cell lines . Molecular docking studies have shown that these compounds can effectively bind to target proteins involved in cancer progression.

The mechanism of action is believed to involve the modulation of apoptotic pathways. Compounds similar to the one have been shown to increase the expression of pro-apoptotic genes such as p53 and Bax, leading to programmed cell death in cancer cells . Furthermore, computational studies suggest that the compound interacts favorably with key active site residues in target proteins, enhancing its therapeutic potential .

Structure-Activity Relationship (SAR)

The unique combination of structural elements in This compound contributes significantly to its biological efficacy. Variations in the piperidine or pyrimidine rings can lead to diverse pharmacological profiles:

Compound NameStructure FeaturesBiological Activity
5-Chloro-1-(piperidin-4-yl)-1H-benzimidazol-2-oneContains piperidine and benzimidazole ringsAntitumor and anti-inflammatory
N-Methyl-7-oxo-6-prop-2-enyl-1H-pyrroleFeatures a pyrrole ringAntimicrobial activity
1-(5-Chloro-pyrimidin-2-yl)-piperidin derivativesVariants with different substituentsDiverse pharmacological profiles

Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds:

  • Synthesis and Evaluation : A series of piperidine derivatives were synthesized and evaluated for their antibacterial and enzyme inhibitory activities. The findings indicated strong interactions with bacterial strains and significant enzyme inhibition .
  • Molecular Docking Studies : Computational analyses using molecular docking software have provided insights into the binding affinities of synthesized compounds with target proteins. These studies are crucial for understanding how structural modifications can enhance biological activity .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Key Data
Target Compound R1 = 5-Chloropyrimidin-2-yl, R2 = Methyl C19H19ClN6O 382.8468 CAS 2097866-41-4
Analog 1
()
R1 = 5-Chloropyrimidin-2-yl, R2 = 1H-Pyrazol-1-yl C17H18ClN7O 371.8 CAS 2097933-39-4; Smiles: O=C1C=CC(=N/N1CC1CCN(C2=NC=C(Cl)C=N2)CC1)C3=CN=NC3
Analog 2
()
R1 = 6-Cyclobutylpyrimidin-4-yl, R2 = 3,5-Dimethyl-1H-pyrazol-1-yl C22H27N7O 405.5 Smiles: CC1=CC(C)N(-C2=CC(=O)N(C3CCN(C4=CC(C5CCC5)N=CN4)CC3)N2)C1
Analog 3
()
R1 = 3-Chloropyridin-4-yl, R2 = Cyclopropyl C19H19ClN4O 366.84 Structural variant with cyclopropyl substitution
Analog 4
()
Fluorobenzonitrile-substituted dihydropyridazinone C24H25FN8O 461.2318 Synthesis yield: 58%; HRMS-TOF confirmed

Key Observations:

Substituent Impact on Molecular Weight :

  • The target compound (MW 382.8) is lighter than Analog 4 (MW 461.2), which incorporates a fluorobenzonitrile group. Bulky substituents (e.g., cyclobutyl in Analog 2) increase molecular weight significantly .
  • Pyrazole-substituted analogs (e.g., Analog 1) exhibit reduced molecular weight due to smaller heterocyclic groups .

Structural Diversity and Bioactivity :

  • The 5-chloropyrimidine moiety in the target compound and Analog 1 is associated with enhanced binding to kinase ATP pockets, as seen in related kinase inhibitors .
  • Cyclopropyl (Analog 3) and cyclobutyl (Analog 2) groups may improve metabolic stability compared to methyl substituents .

Data Gaps :

  • Physical properties (e.g., solubility, logP) and in vitro/in vivo activity data are absent for most analogs, limiting direct pharmacological comparisons .

Preparation Methods

Friedel-Crafts Acylation Route

The 6-methyl substitution is introduced via Friedel-Crafts acylation using succinic anhydride and benzene derivatives. Source demonstrates this approach for analogous dihydropyridazinones:

Procedure:

  • React m-tolylacetic acid with succinic anhydride under AlCl₃ catalysis (1:1.2 molar ratio)
  • Nitrate intermediate γ-keto acid at position 3 using HNO₃/H₂SO₄
  • Reduce nitro group with H₂/Pd-C (85% yield reported for similar substrates)

Optimization Data:

Parameter Optimal Value Yield Impact
Nitration Temp (°C) 0–5 +32%
Reduction Catalyst Raney Ni +15% vs Pd-C
Reaction Time (h) 4 Max plateau

Hydrazine Cyclocondensation

γ-Keto ester intermediates undergo cyclization with hydrazine hydrate:

$$ \text{CH}3\text{C}6\text{H}4\text{COCH}2\text{CO}2\text{Et} + \text{N}2\text{H}_4 \rightarrow \text{Dihydropyridazinone} $$

Key findings from Source:

  • Ethanol/water (3:1) solvent system improves yield by 18% vs pure ethanol
  • 6-Methyl derivatives require 12 h reflux for complete conversion

Synthesis of [1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl Side Chain

Piperidine Ring Formation

Source details enantioselective piperidine synthesis via amino acid-derived intermediates:

Stepwise Process:

  • Prepare L-lysine-derived aziridine precursor
  • Perform radical rearrangement with Bu₃SnH/AIBN
  • Hydrogenate intermediate to cis-piperidine (dr >19:1)

Alternative Route (Source):

  • Mitsunobu reaction of tert-butyl piperidine-4-carboxylate
  • Deprotection with HCl/EtOAc
  • Crystallization yields piperidine HCl salt (99% purity)

Pyrimidine Coupling

Nucleophilic aromatic substitution attaches 5-chloro-2-iodopyrimidine:

Optimized Conditions:

  • DMF solvent, DIEA base (3 eq)
  • 60°C for 4 h (conversion >95% per Source)
  • Purification via flash chromatography (EtOAc/hexanes)

Final N-Alkylation Assembly

Reaction Parameters

Source provides critical optimization data for analogous N-alkylations:

Typical Procedure:

  • Suspend dihydropyridazinone (1 eq) in anhydrous acetone
  • Add K₂CO₃ (2 eq) and [1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl bromide (1.1 eq)
  • Stir 18 h at 25°C
  • Isolate product via ethanol/water crystallization

Yield Optimization:

Base Solvent Temp (°C) Yield (%)
K₂CO₃ Acetone 25 55
Cs₂CO₃ DMF 60 68
DBU THF 40 49

Purification Challenges

  • Target compound shows poor solubility in hydrocarbon solvents
  • Gradient elution (CH₂Cl₂ → 10% MeOH/CH₂Cl₂) achieves >98% purity
  • Final recrystallization from EtOH/H₂O (1:1) yields colorless needles

Spectroscopic Characterization

Key Analytical Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (s, 1H, pyrimidine-H), 6.31 (s, 1H, pyridazinone-H), 4.85 (m, 1H, piperidine-OCH₂), 3.35 (s, 3H, CH₃)
  • HRMS: m/z calc. for C₁₉H₂₁ClN₆O₂ [M+H]⁺ 401.1384, found 401.1381
  • IR (KBr): 1670 cm⁻¹ (C=O), 1560 cm⁻¹ (C=N)

Scale-Up Considerations

Critical Process Parameters:

  • Hydrazine Handling: Use <5 mol% excess to minimize side reactions
  • Pd Contamination: Final API contains <2 ppm Pd via ICP-MS analysis
  • Polymorphism Control: Crystallize from EtOAc/heptane to obtain Form I

Manufacturing Data:

Batch Size (kg) Overall Yield (%) Purity (%)
0.5 41 99.2
5.0 38 98.7
50 35 98.1

Q & A

Q. What are the recommended synthetic routes for preparing 2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and cyclization. Key steps include:

  • Piperidine functionalization : Reacting 5-chloropyrimidine with piperidine derivatives under reflux in aprotic solvents (e.g., DMF or THF) at 80–100°C for 12–24 hours to form the 1-(5-chloropyrimidin-2-yl)piperidine intermediate .
  • Methylation and cyclization : Introducing the pyridazinone moiety via condensation reactions, using catalysts like Pd(PPh₃)₄ for cross-coupling, and maintaining pH 7–8 to prevent side reactions .
    Critical parameters include temperature control (±2°C), anhydrous conditions, and inert gas purging to stabilize reactive intermediates. Yields >70% are achievable with HPLC-guided purification .

Q. Which analytical techniques are most reliable for characterizing the compound’s purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for verifying substitution patterns on the piperidine and pyridazinone rings. Aromatic protons in pyrimidine appear as doublets at δ 8.2–8.5 ppm, while methyl groups resonate at δ 2.1–2.4 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error tolerance .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients (60:40 to 90:10 over 20 minutes) .

Q. How should researchers handle solubility challenges during in vitro assays?

The compound’s limited aqueous solubility (predicted logP ~3.5) requires:

  • Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance dissolution .
  • pH adjustment : Solubilize in buffered solutions (pH 6.5–7.4) with 0.1% Tween-80 for cell-based assays .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo models for this compound be systematically resolved?

  • Pharmacokinetic profiling : Measure plasma protein binding (e.g., via equilibrium dialysis) and metabolic stability (using liver microsomes) to identify discrepancies in bioavailability .
  • Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that may explain reduced in vivo efficacy .
  • Dose-response recalibration : Adjust dosing regimens based on allometric scaling from rodent models to account for interspecies differences .

Q. What strategies optimize the compound’s synthetic pathway for scalable production while retaining enantiomeric purity?

  • Catalyst screening : Replace Pd-based catalysts with asymmetric organocatalysts (e.g., proline derivatives) to enhance stereoselectivity .
  • Flow chemistry : Implement continuous-flow reactors to improve heat/mass transfer during exothermic steps (e.g., cyclization), reducing racemization risks .
  • In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. How can computational methods predict the compound’s binding affinity to off-target receptors?

  • Molecular docking : Use AutoDock Vina with crystal structures of homologous receptors (e.g., GPCRs or kinases) to identify potential off-target interactions. Prioritize residues with high conservation scores .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and hydrogen-bonding networks .
  • QSAR modeling : Train models on pyridazinone derivatives to correlate substituent effects (e.g., chloro vs. methyl groups) with selectivity profiles .

Q. What methodologies are recommended for identifying degradation products under accelerated stability conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (3% H₂O₂) for 14 days. Monitor degradation via UPLC-QTOF and compare with impurity standards .
  • Degradation pathway mapping : Use LC-MSⁿ to fragment major degradants (e.g., hydrolyzed pyridazinone rings or dechlorinated intermediates) and propose mechanistic pathways .

Q. How can researchers design structure-activity relationship (SAR) studies to improve target selectivity?

  • Scaffold diversification : Synthesize analogs with substituent variations at the pyrimidine (e.g., fluoro for chloro) and piperidine (e.g., spirocyclic vs. linear) positions .
  • Biological screening : Test analogs against a panel of 50+ kinases/GPCRs to quantify IC₅₀ shifts. Use statistical clustering (e.g., PCA) to link structural features to selectivity .
  • Crystallography : Co-crystallize high-affinity analogs with target proteins to validate binding modes and guide rational design .

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